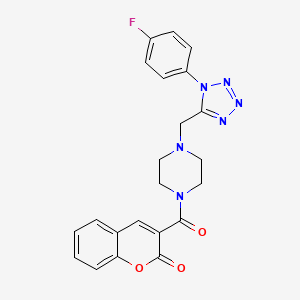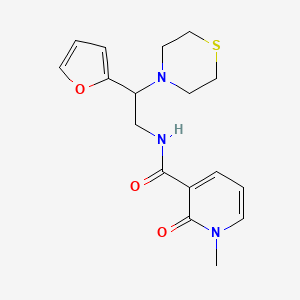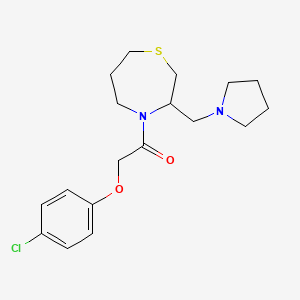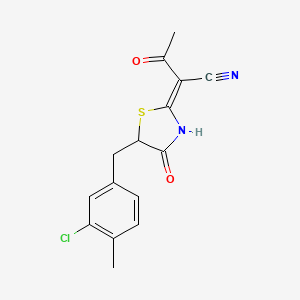
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride, also known as (R)-(-)-CPCA, is a synthetic compound that belongs to the class of cyclopentane derivatives. It is a chiral molecule that has a piperidine ring and a cyclopentane ring in its structure. The compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
(R)-(-)-CPCA acts as a potent inhibitor of the DAT and the NET. The compound binds to the transporter proteins and prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, which results in their prolonged action at the postsynaptic receptor sites.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-(-)-CPCA are related to its inhibition of the DAT and the NET. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which results in enhanced cognitive function, increased alertness, and improved mood. However, prolonged use of the compound can lead to the development of tolerance and dependence.
Advantages and Limitations for Lab Experiments
(R)-(-)-CPCA has several advantages for lab experiments. It is a highly potent and selective inhibitor of the DAT and the NET, which makes it a valuable tool for studying the structure-activity relationship of these transporters. The compound is also relatively easy to synthesize and has a high enantiomeric purity. However, the use of (R)-(-)-CPCA in lab experiments is limited by its potential toxicity and the development of tolerance and dependence with prolonged use.
Future Directions
There are several future directions for the study of (R)-(-)-CPCA. One potential application is in the development of therapeutics for the treatment of ADHD and drug addiction. The compound has also been studied as a potential tool for imaging the DAT and the NET in the brain using positron emission tomography (PET). Further research is needed to fully understand the biochemical and physiological effects of (R)-(-)-CPCA and to develop safer and more effective therapeutics based on its structure.
Synthesis Methods
The synthesis of (R)-(-)-CPCA involves the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate to form a cyclopentenone intermediate. The intermediate is then reacted with piperidine in the presence of a chiral catalyst to obtain the final product, (R)-(-)-CPCA. The synthesis method has been optimized to obtain high yields of the compound with high enantiomeric purity.
Scientific Research Applications
(R)-(-)-CPCA has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). The compound has been used as a tool for studying the structure-activity relationship of DAT and NET inhibitors. It has also been used in the development of potential therapeutics for the treatment of attention deficit hyperactivity disorder (ADHD) and drug addiction.
properties
IUPAC Name |
(1R,3S)-3-piperidin-1-ylcyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-4-5-10(8-9)12-6-2-1-3-7-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMONPHONQFMOC-NKRBYZSKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)
![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)

![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)

![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2911952.png)


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2911955.png)

